molecular formula C18H16ClN3O2 B2666121 3-(3-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034500-25-7

3-(3-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2666121
CAS No.: 2034500-25-7
M. Wt: 341.8
InChI Key: ONTHVYMKVWUBEP-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

A study by Hashem et al. (2007) explored the conversion of 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems. These compounds, including furanones and pyrazolyl moieties, were evaluated for antiviral activity against Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV-1), with some showing promising results.

Fungicidal Applications

The study by Yu et al. (2021) discusses a compound similar in structure (2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(3,4-dichlorophenyl)-propanamide) and its fungicidal activity against Rhizoctonia solani. This highlights the potential of similar compounds in agriculture and plant protection.

Antiinflammatory and Antibacterial Properties

Compounds related to 3-(3-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide have shown potential in antiinflammatory and antibacterial applications. Ravula et al. (2016) synthesized novel pyrazoline derivatives that exhibited significant antiinflammatory and antibacterial activities.

Antimicrobial Applications

The antimicrobial potential of similar compounds is also notable. Sivakumar et al. (2020) synthesized a pyrazole derivative with promising in vitro antimicrobial activity against various bacterial and fungal strains.

Anticancer Potential

In the realm of oncology, compounds with structural similarities have been explored for their anticancer properties. For instance, Katariya et al. (2021) synthesized novel compounds incorporating pyrazoline and oxazole, which showed significant activity against a panel of 60 cancer cell lines.

Sedative and Platelet Antiaggregating Activities

Compounds structurally related to this compound have been investigated for their sedative and platelet antiaggregating properties. Bondavalli et al. (1990) described the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides with considerable sedative and platelet antiaggregating activities.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-15-3-1-2-13(10-15)4-5-17(23)22-11-16-18(21-8-7-20-16)14-6-9-24-12-14/h1-3,6-10,12H,4-5,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTHVYMKVWUBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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